N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
Overview
Description
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring. This compound, in particular, features a chlorophenyl group attached to the benzoxazole ring, which is further linked to a 2-methylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide typically involves the following steps:
Benzoxazole Formation: The benzoxazole ring is usually formed through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.
Amide Formation: The final step involves the formation of the amide bond between the chlorophenyl-benzoxazole and 2-methylpropanoic acid, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorinating agents (Cl2, SOCl2), nucleophiles (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted benzoxazoles or chlorophenyl derivatives
Scientific Research Applications
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or disrupt cellular processes in fungi and cancer cells, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
5-Amino-2-(1,3-benzoxazol-2-yl)phenol
4,4-Bis(2-benzoxazolyl)stilbene
Uniqueness: N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of the chlorophenyl group and the 2-methylpropanamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAEIAANSGXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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